molecular formula C20H20BrN3OS B2671920 4-(4-bromophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 406691-86-9

4-(4-bromophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2671920
M. Wt: 430.36
InChI Key: XRYOGBCUTPMZRN-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups, including a bromophenyl group, a dimethylphenyl group, a thioxo group, and a carboxamide group. These groups could potentially give the compound various chemical properties and reactivities.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves reactions like nucleophilic substitution (for introducing the bromophenyl group), Friedel-Crafts alkylation (for the dimethylphenyl group), and condensation reactions (for forming the pyrimidine ring and the carboxamide group).



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and dimethylphenyl groups are aromatic rings, which contribute to the stability of the molecule. The thioxo group and the carboxamide group could form hydrogen bonds with other molecules, which could affect the compound’s solubility and reactivity.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a nucleophilic substitution reaction. The carboxamide group could react with bases or acids.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromine atom could make the compound relatively heavy and possibly increase its boiling point and melting point. The ability of the thioxo and carboxamide groups to form hydrogen bonds could affect the compound’s solubility in different solvents.


Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on synthesizing thio-substituted ethyl nicotinate derivatives, leading to the development of compounds with potential antimicrobial activities. The work involved cyclization processes to form thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, showcasing the versatility of related chemical structures in synthesizing new molecules with significant biological properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Molecular Structure and Analysis

  • Research using X-ray crystal structure analysis and density functional theory (DFT) provided insights into the structural and electronic characterizations of tetrahydropyrimidine derivatives. The study highlighted the conformational aspects of these compounds, contributing to the understanding of their chemical behavior and potential for further applications (Memarian et al., 2013).

Biological Activities

  • Novel compounds derived from similar chemical structures were synthesized and evaluated for their anti-inflammatory and analgesic activities. The research demonstrated the significant potential of these compounds as COX-1/COX-2 inhibitors, with some showing high inhibitory activity and promising therapeutic profiles (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antihypertensive and Anti-ulcer Activities

  • Studies have been conducted to synthesize and test the antihypertensive and anti-ulcer activities of dihydropyrimidine derivatives. These studies highlight the therapeutic potential of such compounds in treating hypertension and ulcers, demonstrating the diverse biological activities associated with tetrahydropyrimidine derivatives (Rana, Kaur, & Kumar, 2004).

Material Science Applications

  • In the realm of material science, the synthesis of rigid-rod polyamides and polyimides derived from similar chemical structures has been explored. These materials exhibit excellent thermooxidative stability and possess unique properties suitable for various applications, including advanced composites and electronics (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Safety And Hazards

Without specific information, it’s hard to provide details about the safety and hazards of this compound. However, as with any chemical, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or contact with skin or eyes.


Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and studies are needed. If you have access to more information or specific research questions about this compound, feel free to ask! I’m here to help. 😊


properties

IUPAC Name

4-(4-bromophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-11-4-9-16(10-12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-5-7-15(21)8-6-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYOGBCUTPMZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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